molecular formula C15H15ClN2O4S2 B2412205 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide CAS No. 895458-73-8

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Cat. No.: B2412205
CAS No.: 895458-73-8
M. Wt: 386.87
InChI Key: ITPJSEVXILUJAP-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Acetylation: Introduction of the acetyl group at the 5-position of the thiazole ring.

    Sulfonylation: Reaction of the thiazole derivative with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.

    Amidation: Coupling the sulfonylated thiazole with 3-aminopropanoic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole compounds.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The sulfonyl group might enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-bromophenyl)sulfonyl)propanamide

Uniqueness

The uniqueness of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide lies in the specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs. The presence of the 4-chlorophenyl group might influence its reactivity and interaction with biological targets differently than other substituents.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c1-9-14(10(2)19)23-15(17-9)18-13(20)7-8-24(21,22)12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJSEVXILUJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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